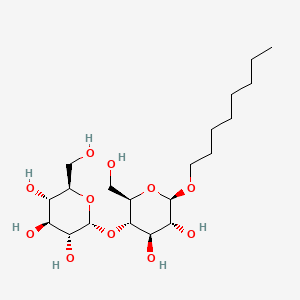

n-Octyl-beta-D-maltopyranoside

Overview

Description

N-Octyl-beta-D-maltopyranoside (NOMP) is a commonly used detergent in biochemical and physiological research. It is a nonionic surfactant, which is a type of surfactant that does not contain any ionic groups. NOMP is a sugar-based detergent that is used to solubilize membrane proteins, stabilize proteins, and reduce non-specific binding of proteins to surfaces. NOMP is also used in cell culture, biochemistry, and molecular biology research.

Scientific Research Applications

-

Membrane Protein Crystallization

- Field : Biochemistry and Structural Biology .

- Application : n-Octyl-beta-D-maltopyranoside is used in the extraction and stabilization of membrane proteins for structural analysis .

- Method : The detergent is used to extract the protein from the membrane and provide a suitable environment for it to remain stable .

- Results : This method has been used successfully in the structural analysis of various membrane proteins .

-

Isolation of Membrane Proteins

- Field : Molecular Biology .

- Application : n-Octyl-beta-D-maltopyranoside is used as a non-ionic detergent for the isolation of membrane proteins .

- Method : The detergent is used to solubilize the proteins from the membrane, allowing for their isolation .

- Results : This method is commonly used and has proven effective for the isolation of various membrane proteins .

-

Protein Purification & Isolation

- Field : Biochemistry .

- Application : n-Octyl-beta-D-maltopyranoside is used in the purification and characterization of membrane proteins .

- Method : The detergent is used to extract the protein from the membrane and provide a suitable environment for it to remain stable .

- Results : This method has been used successfully in the purification and characterization of various membrane proteins .

-

Detection of Protein-Lipid Interactions

- Field : Molecular Biology .

- Application : n-Octyl-beta-D-maltopyranoside is used in the detection of protein-lipid interactions .

- Method : The detergent is used to solubilize the proteins from the membrane, allowing for their isolation .

- Results : This method is commonly used and has proven effective for the detection of protein-lipid interactions .

-

α-Helical Membrane Protein Crystallization

- Field : Structural Biology .

- Application : n-Octyl-beta-D-maltopyranoside is used in α-helical membrane protein crystallization .

- Method : The detergent is used to extract the protein from the membrane and provide a suitable environment for it to remain stable .

- Results : This method has been used successfully in the crystallization of α-helical membrane proteins .

-

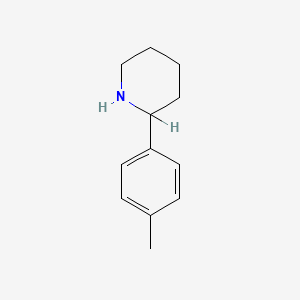

Enantiomer Separation of Drugs

- Field : Pharmaceutical Sciences .

- Application : n-Octyl-beta-D-maltopyranoside is used in the enantiomer separation of drugs by micellar electrokinetic chromatography .

- Method : The detergent is used to solubilize the drugs, allowing for their separation .

- Results : This method is commonly used and has proven effective for the enantiomer separation of drugs .

-

Purification and Stabilization of RNA Polymerase

- Field : Molecular Biology .

- Application : n-Octyl-beta-D-maltopyranoside is used in the purification and stabilization of RNA polymerase .

- Method : The detergent is used to solubilize the proteins from the membrane, allowing for their isolation .

- Results : This method is commonly used and has proven effective for the purification and stabilization of RNA polymerase .

-

Detection of Protein-Lipid Interactions

- Field : Molecular Biology .

- Application : n-Octyl-beta-D-maltopyranoside is used in the detection of protein-lipid interactions .

- Method : The detergent is used to solubilize the proteins from the membrane, allowing for their isolation .

- Results : This method is commonly used and has proven effective for the detection of protein-lipid interactions .

-

α-Helical Membrane Protein Crystallization

- Field : Structural Biology .

- Application : n-Octyl-beta-D-maltopyranoside is used in α-helical membrane protein crystallization .

- Method : The detergent is used to extract the protein from the membrane and provide a suitable environment for it to remain stable .

- Results : This method has been used successfully in the crystallization of α-helical membrane proteins .

-

Enantiomer Separation of Drugs

- Field : Pharmaceutical Sciences .

- Application : n-Octyl-beta-D-maltopyranoside is used in the enantiomer separation of drugs by micellar electrokinetic chromatography .

- Method : The detergent is used to solubilize the drugs, allowing for their separation .

- Results : This method is commonly used and has proven effective for the enantiomer separation of drugs .

properties

IUPAC Name |

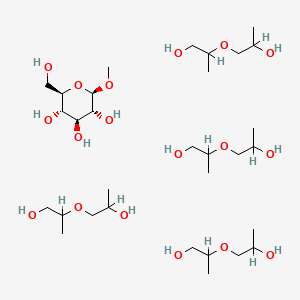

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIZQYHVMQQKI-OIIXUNCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231775 | |

| Record name | Octyl maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Octyl-beta-D-maltopyranoside | |

CAS RN |

82494-08-4 | |

| Record name | Octyl maltopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082494084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)